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Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible

hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to

numerous physiological processes, including respiration, pH homeostasis, and bone formation.

Consequently, CAs are significant targets for drug development in the treatment of various

diseases such as glaucoma, epilepsy, and cancer.

The measurement of carbonic anhydrase activity is crucial for both basic research and

pharmaceutical development. The ¹⁸O exchange method is a powerful and sensitive technique

that directly measures the catalytic event of the enzyme. This method follows the exchange of

heavy oxygen isotopes (¹⁸O) between CO₂/bicarbonate and water, which is accelerated by CA

activity. The rate of this exchange can be precisely quantified using mass spectrometry,

providing a direct measure of the enzyme's catalytic efficiency.

These application notes provide detailed protocols for two common approaches to measuring

carbonic anhydrase activity using ¹⁸O exchange: a classic micromethod involving a closed gas

chamber and a more modern technique utilizing membrane inlet mass spectrometry (MIMS) for

real-time analysis.
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Principle of the ¹⁸O Exchange Assay
The core principle of this assay lies in the CA-catalyzed hydration of CO₂. When ¹⁸O-labeled

CO₂ (C¹⁸O¹⁶O or C¹⁸O₂) is introduced into an aqueous solution, the hydration reaction and its

reverse (dehydration of bicarbonate) lead to the transfer of the ¹⁸O isotope to water molecules.

The enzyme significantly accelerates the rate at which the ¹⁸O is depleted from the CO₂ pool.

By monitoring the change in the isotopic composition of CO₂ over time using a mass

spectrometer, the activity of carbonic anhydrase can be determined.

The uncatalyzed rate of this exchange is slow but measurable and must be subtracted from the

enzyme-catalyzed rate to determine the true enzymatic activity.[1][2]

Key Advantages of the ¹⁸O Exchange Method
High Sensitivity: This method can detect very low amounts of carbonic anhydrase activity.[1]

[2] As little as 10⁻¹⁵ moles of high-activity CA can be detected.[1]

Direct Measurement: The assay directly measures the fundamental catalytic process of the

enzyme.

Versatility: The protocol can be adapted for purified enzymes, cell lysates, and even intact

cells.[1][3][4]

Experimental Protocols
Two primary protocols are detailed below. The choice of method will depend on the available

equipment and the specific research question.

Protocol 1: Micromethod with Gas Phase Analysis
This method is suitable for laboratories equipped with a gas-tight reaction chamber and a mass

spectrometer capable of analyzing small gas samples.

Materials and Reagents:

Purified carbonic anhydrase or biological sample (e.g., cell lysate)

¹⁸O-labeled sodium bicarbonate (NaHC¹⁸O₃) or ¹⁸O-labeled CO₂ gas
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Reaction Buffer (e.g., 25 mM HEPES, pH 7.4)

Nitrogen gas (for flushing)

Gas-tight reaction chamber (e.g., 1 mL glass chamber)[1][2][3]

Porous membrane (e.g., 25 µm)[1][2][3]

Mass spectrometer with a gas inlet system

Gas-tight syringes for sample injection and withdrawal

Procedure:

Chamber Preparation: Thoroughly clean and dry the gas-tight reaction chamber. Place a thin

porous membrane at the bottom of the chamber.

Sample Preparation: Prepare a 0.01 mL solution of 0.25 M NaHCO₃ in the reaction buffer.[1]

[2][3] If using ¹⁸O-labeled bicarbonate, it should be dissolved in this solution. This solution is

carefully applied to the porous membrane within the chamber. The sample containing

carbonic anhydrase is also added to this solution.

Introduction of Labeled CO₂: If using ¹⁸O-labeled CO₂ gas, flush the chamber with nitrogen

and then introduce a known volume (e.g., 1 mL) of the labeled gas into the chamber.

Incubation: Incubate the sealed chamber at a constant temperature (e.g., 25 °C or 37 °C).

Gas Sampling: At regular time intervals, withdraw small aliquots of the gas phase (e.g., 0.02

mL) from the chamber using a gas-tight syringe.[1][2][3]

Mass Spectrometric Analysis: Analyze each gas sample using the mass spectrometer to

determine the isotopic composition of the CO₂. The ions of interest are typically m/z = 44

(C¹⁶O₂), 46 (C¹⁸O¹⁶O), and 48 (C¹⁸O₂).

Data Analysis: Plot the natural logarithm of the excess ¹⁸O in CO₂ as a function of time. The

slope of this line is the rate constant for the disappearance of the ¹⁸O label. The carbonic

anhydrase activity is proportional to this rate constant after subtracting the uncatalyzed rate.
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Experimental Workflow for Micromethod
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Caption: Workflow for the micromethod ¹⁸O exchange assay.

Protocol 2: Membrane Inlet Mass Spectrometry (MIMS)
The MIMS technique allows for the continuous, real-time measurement of dissolved gases in a

liquid sample, making it ideal for kinetic studies.

Materials and Reagents:

Purified carbonic anhydrase or biological sample (e.g., cell suspension)

¹³C and ¹⁸O-enriched CO₂/HCO₃⁻ solution[4]

Reaction Buffer (e.g., 25 mM HEPES, pH 7.4)

Membrane Inlet Mass Spectrometer (MIMS) system

Stirred, temperature-controlled reaction vessel

Procedure:

MIMS Setup: Calibrate the mass spectrometer and set up the MIMS system according to the

manufacturer's instructions. The membrane probe is inserted into the reaction vessel.
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Sample Preparation: Add the reaction buffer to the temperature-controlled reaction vessel.

Allow the system to equilibrate and obtain a stable baseline reading from the MIMS.

Initiation of the Reaction: Inject the ¹³C and ¹⁸O-enriched CO₂/HCO₃⁻ solution into the

reaction vessel to start the uncatalyzed exchange reaction. Monitor the ion peaks

corresponding to the different isotopologues of CO₂.

Enzyme Addition: Once a steady rate for the uncatalyzed reaction is observed, inject the

carbonic anhydrase sample into the vessel.

Real-time Monitoring: Continuously record the ion currents for the relevant CO₂

isotopologues. For ¹³C and ¹⁸O labeling, these are typically m/z = 45 (¹³C¹⁶O₂), 47

(¹³C¹⁸O¹⁶O), and 49 (¹³C¹⁸O₂).[4]

Data Analysis: Calculate the atom fraction of ¹⁸O in the CO₂ at each time point using the

following formula[4]: ¹⁸O atom fraction = [½(I₄₇) + (I₄₉)] / [(I₄₅) + (I₄₇) + (I₄₉)] where Iₓ is the ion

current at m/z = x. Plot the natural logarithm of the ¹⁸O atom fraction versus time. The slope

of this plot gives the rate of ¹⁸O depletion, from which the carbonic anhydrase activity can be

calculated.

Signaling Pathway and Isotope Exchange
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Carbonic Anhydrase Activity Using ¹⁸O Exchange]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1218789#protocol-for-measuring-
carbonic-anhydrase-activity-using-18o-exchange]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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